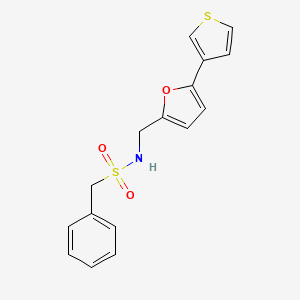![molecular formula C23H14F3NO2 B2912211 2-[C-phenyl-N-[3-(trifluoromethyl)phenyl]carbonimidoyl]indene-1,3-dione CAS No. 1024707-44-5](/img/structure/B2912211.png)
2-[C-phenyl-N-[3-(trifluoromethyl)phenyl]carbonimidoyl]indene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[C-phenyl-N-[3-(trifluoromethyl)phenyl]carbonimidoyl]indene-1,3-dione, commonly referred to as CPT-11, is a novel organophosphorus compound with potential applications in scientific research. CPT-11 has been studied extensively due to its ability to inhibit the enzyme topoisomerase I, which is involved in a variety of cellular processes including DNA replication, transcription, and repair. CPT-11 has been used in lab experiments to study the effects of topoisomerase I inhibition on cell growth and development.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-[C-phenyl-N-[3-(trifluoromethyl)phenyl]carbonimidoyl]indene-1,3-dione' involves the reaction of 2-indanone with N-phenyl-3-(trifluoromethyl)benzimidoyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with phenyl magnesium bromide to form the final product.
Starting Materials
2-indanone, N-phenyl-3-(trifluoromethyl)benzimidoyl chloride, base, phenyl magnesium bromide
Reaction
Step 1: 2-indanone is reacted with N-phenyl-3-(trifluoromethyl)benzimidoyl chloride in the presence of a base to form the intermediate product., Step 2: The intermediate product is then reacted with phenyl magnesium bromide to form the final product., Overall reaction: 2-indanone + N-phenyl-3-(trifluoromethyl)benzimidoyl chloride + base + phenyl magnesium bromide -> 2-[C-phenyl-N-[3-(trifluoromethyl)phenyl]carbonimidoyl]indene-1,3-dione
Scientific Research Applications
CPT-11 has been used in a variety of scientific research applications. It has been used to study the effects of topoisomerase I inhibition on cell growth and development. It has also been used to study the effects of topoisomerase I inhibition on gene expression and DNA damage. Additionally, CPT-11 has been used to study the effects of topoisomerase I inhibition on apoptosis and cell death.
Mechanism Of Action
CPT-11 works by inhibiting the enzyme topoisomerase I. Topoisomerase I is an enzyme that is involved in a variety of cellular processes including DNA replication, transcription, and repair. CPT-11 binds to the active site of topoisomerase I and prevents it from functioning properly. This inhibition of topoisomerase I leads to cell death and apoptosis.
Biochemical And Physiological Effects
CPT-11 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme topoisomerase I, which leads to cell death and apoptosis. Additionally, CPT-11 has been shown to inhibit the activity of the enzyme DNA polymerase, which is involved in DNA replication and repair. CPT-11 has also been shown to inhibit the activity of the enzyme RNA polymerase, which is involved in transcription.
Advantages And Limitations For Lab Experiments
CPT-11 has a number of advantages and limitations for use in lab experiments. One of the advantages of using CPT-11 is that it is a relatively inexpensive compound and is readily available. Additionally, CPT-11 is easy to use and has a relatively low toxicity. One of the limitations of using CPT-11 is that it can be difficult to control the concentration of the compound in the experiment. Additionally, CPT-11 can be toxic at high concentrations and can cause cell death and apoptosis.
Future Directions
There are a number of potential future directions for the use of CPT-11 in scientific research. One potential direction is to explore the use of CPT-11 in cancer research. CPT-11 could be used to study the effects of topoisomerase I inhibition on cell growth and development in cancer cells. Additionally, CPT-11 could be used to study the effects of topoisomerase I inhibition on gene expression and DNA damage in cancer cells. Another potential direction is to explore the use of CPT-11 in drug development. CPT-11 could be used to study the effects of topoisomerase I inhibition on drug metabolism and drug efficacy. Additionally, CPT-11 could be used to study the effects of topoisomerase I inhibition on drug-drug interactions. Finally, CPT-11 could be used to study the effects of topoisomerase I inhibition on drug resistance in bacteria and viruses.
properties
IUPAC Name |
2-[C-phenyl-N-[3-(trifluoromethyl)phenyl]carbonimidoyl]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3NO2/c24-23(25,26)15-9-6-10-16(13-15)27-20(14-7-2-1-3-8-14)19-21(28)17-11-4-5-12-18(17)22(19)29/h1-13,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDCPHJNRBEJQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC(=C2)C(F)(F)F)C3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[C-phenyl-N-[3-(trifluoromethyl)phenyl]carbonimidoyl]indene-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

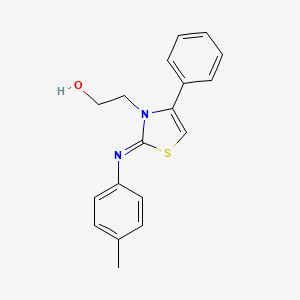
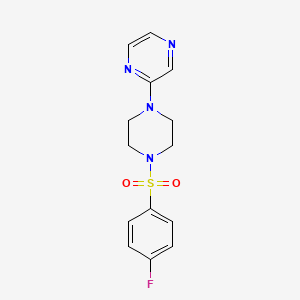
![2-(benzo[d]oxazol-2-ylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2912130.png)
![7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2912134.png)
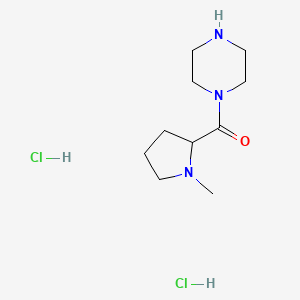
![5,7-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2912139.png)
![5-{[(3-Bromophenyl)sulfanyl]methyl}-1,3-dioxane](/img/structure/B2912140.png)
![2-(2,4-Dichlorophenoxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2912141.png)
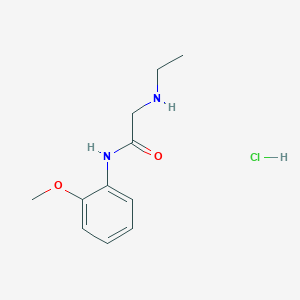
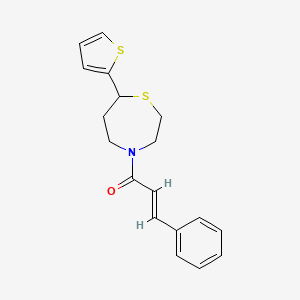
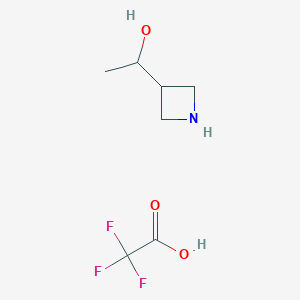
![[2-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2912147.png)
![Octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B2912149.png)
